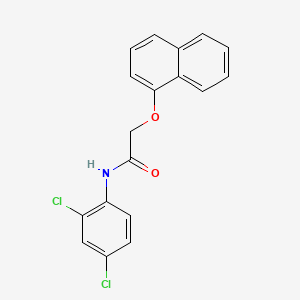

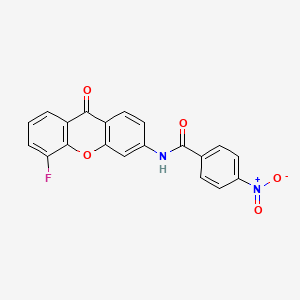

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Molecular Imaging and Radioligand Development

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-4-nitrobenzamide and related compounds have been investigated for their potential in molecular imaging, particularly in positron emission tomography (PET). For instance, derivatives such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide have been synthesized and shown to have high affinities for σ receptors, making them promising candidates for PET imaging of σ receptors in the brain. These compounds are synthesized through nucleophilic substitution reactions and evaluated for their selective uptake in σ receptor-rich areas in animal models, indicating their potential for studying neurological conditions and receptor distribution in humans (Shiue et al., 1997).

Nanoparticle Conjugation for Drug Delivery

Another application involves the conjugation of similar compounds to nanoparticles for targeted drug delivery. For example, 5-fluorouracil, an anticancer drug, has been conjugated to the surface of gold nanoparticles via a photocleavable o-nitrobenzyl linkage, demonstrating a novel approach to controlling drug release. This strategy utilizes the unique properties of nanoparticles to enhance the delivery and release of therapeutics in response to specific external stimuli, such as light (Agasti et al., 2009).

Fluorescent Labeling and Membrane Studies

Compounds bearing the this compound moiety or similar structures have been employed as fluorescent labels in biological research. Derivatives like N-4-nitrobenzo-2-oxa-1,3-diazole-phosphatidylethanolamine (NBD-PE) have been synthesized and used to probe the phospholipid regions of membranes. These compounds exhibit fluorescence properties that are sensitive to the polarity of their environment, making them valuable tools for studying membrane dynamics and interactions (Monti et al., 1978).

Antitumor Activities and Pharmacological Studies

The xanthone core structure, to which this compound is related, has been extensively studied for its biological activities, particularly in anticancer research. Xanthone derivatives exhibit a range of biological/pharmacological effects, including antitumor activities. The variation in biological activity is often attributed to the nature and positioning of substituents on the xanthone scaffold, highlighting the potential of these compounds in medicinal chemistry and drug development (Pinto et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2O5/c21-16-3-1-2-15-18(24)14-9-6-12(10-17(14)28-19(15)16)22-20(25)11-4-7-13(8-5-11)23(26)27/h1-10H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIACMUKFPKNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)

![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)